2-(4-(isopropylthio)phenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
2-(4-(Isopropylthio)phenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic acetamide derivative featuring a thioether-linked isopropyl group at the 4-position of the phenyl ring and a piperazine moiety substituted with a methylsulfonyl group. The ethyl spacer between the piperazine and acetamide backbone enhances molecular flexibility, while the hydrochloride salt improves aqueous solubility.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2.ClH/c1-15(2)25-17-6-4-16(5-7-17)14-18(22)19-8-9-20-10-12-21(13-11-20)26(3,23)24;/h4-7,15H,8-14H2,1-3H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEVYJKMQDFZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and therapeutic implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S₂·HCl
- Molecular Weight : 389.95 g/mol
This compound features a piperazine moiety, which is often associated with pharmacological activity, particularly in neuropharmacology and oncology.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Cytokine Release : Studies have shown that it can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, suggesting potential anti-inflammatory properties .
- Neuroprotective Effects : The compound has been linked to the activation of neurotrophic signaling pathways, which may contribute to its neuroprotective effects . This is significant in the context of neurodegenerative diseases.
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines, potentially through the modulation of cell cycle progression and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytokine Inhibition | Inhibition of TNFα release | |
| Neuroprotection | Activation of neurotrophic pathways | |
| Antiproliferative | Inhibition of cancer cell proliferation |
Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC₅₀ values demonstrating efficacy comparable to established chemotherapeutic agents.
- Cell Lines Tested :
- MCF7 (breast carcinoma)
- HT-29 (colon carcinoma)
- A549 (lung carcinoma)
The compound's mechanism appears to involve disruption of microtubule dynamics, similar to known antineoplastic agents .
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was shown to mitigate oxidative stress-induced neuronal death in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Comparison with Similar Compounds
The compound shares structural motifs with other acetamide derivatives, but key differences in substituents and functional groups significantly influence its physicochemical and biological properties. Below is a detailed comparison with structurally related analogs from published studies:
Structural and Functional Group Analysis
Key Observations :
Backbone Flexibility : The target compound’s ethyl-piperazine linker enhances conformational flexibility compared to rigid analogs like the nitro- and chloro-substituted phenylacetamide in . This may improve binding to dynamic targets like G protein-coupled receptors (GPCRs).
Sulfur-Containing Groups :
- The isopropylthio group in the target compound (thioether) offers lipophilicity and oxidative stability, contrasting with the sulfonamide in ’s compound, which is more polar and prone to hydrogen bonding .
- The methylsulfonyl group on the piperazine ring (target) increases solubility and polarity compared to the methylsulfonyl group directly attached to the acetamide nitrogen in ’s compound .
Salt Form : The hydrochloride salt in the target compound enhances bioavailability relative to neutral analogs, a critical factor in drug design.
Pharmacological Implications
- Dose-Effect Relationships : While direct potency data for the target compound are unavailable, methodologies like the Litchfield-Wilcoxon test () could evaluate its median effective dose (ED₅₀) relative to analogs. For example, the piperazine moiety may confer higher potency in CNS targets compared to simpler acetamides .
- Metabolic Stability : The thioether group in the target compound is less prone to enzymatic oxidation than the thioxo group in ’s compound, suggesting improved metabolic half-life .
Crystallographic and Stability Data
- Intermolecular Interactions : ’s compound exhibits head-to-tail packing via C–H⋯O interactions, stabilizing its crystal lattice. The target compound’s piperazine and hydrochloride groups may promote ionic interactions, enhancing crystalline stability .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the acetamide backbone via nucleophilic substitution between a thio-isopropylphenylacetic acid derivative and a piperazine-containing ethylamine intermediate.
- Step 2: Introduction of the methylsulfonyl group to the piperazine ring under anhydrous conditions, often using methanesulfonyl chloride as a reagent.
- Step 3: Final purification via recrystallization or column chromatography to achieve ≥98% purity .
Critical Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC) to track intermediates .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing moieties .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon frameworks, with sharp singlet peaks for the isopropylthio group (δ ~1.3 ppm) and methylsulfonyl resonances (δ ~3.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z ~510) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Advanced: How can computational models optimize synthetic routes and predict reactivity?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can:
- Predict Intermediate Stability: Identify energy barriers for sulfonation or amide coupling steps, guiding solvent selection (e.g., DMF for polar transition states) .
- Screen Reaction Conditions: Simulate temperature/pressure effects on yield using software like Gaussian or ORCA .
- Validate Mechanistic Pathways: Compare computed NMR shifts with experimental data to confirm intermediates .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies in IC50 values or target selectivity may arise from:
- Purity Variability: Use HPLC (≥95% purity threshold) to eliminate batch-to-batch inconsistencies .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability .
- Orthogonal Assays: Validate binding affinity via surface plasmon resonance (SPR) alongside traditional radioligand assays .
Advanced: What experimental design strategies improve reaction yield and reproducibility?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factorial Design: Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq.) to identify optimal conditions .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., excess reagent ratios vs. byproduct formation) .
- Robustness Testing: Replicate reactions under edge conditions (e.g., ±5% reagent excess) to assess sensitivity .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
Conduct accelerated stability studies using:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24–72 hours .
- HPLC-MS Analysis: Quantify degradation products (e.g., hydrolysis of the acetamide bond) and identify structural vulnerabilities .
- Lyophilization Stability: Test freeze-dried formulations for long-term storage at -20°C .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Target Binding Assays: Radioligand displacement assays for receptors with known sulfonyl-piperazine affinity (e.g., serotonin or dopamine receptors) .
- Cytotoxicity Screening: Use MTT assays on human liver (HepG2) and kidney (HEK293) cell lines to assess safety margins .
- Solubility Profiling: Determine logP values via shake-flask method to guide formulation (e.g., DMSO stock solutions) .
Advanced: What strategies enhance selectivity for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to alter receptor binding .
- Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., G-protein-coupled receptors) and refine lead structures .
- Metabolic Profiling: Identify cytochrome P450 isoforms responsible for degradation via liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
